Crystallographic Properties of Yttrium Carbide (YC₂) at Ambient Pressure: A Technical Guide
Crystallographic Properties of Yttrium Carbide (YC₂) at Ambient Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic properties of Yttrium Carbide (YC₂) at ambient pressure. The information presented herein is crucial for understanding the material's fundamental structure, which dictates its physical and chemical behavior. This document summarizes key crystallographic data, details the experimental protocols for its determination, and illustrates the logical workflow and structural relationships.
Core Crystallographic Data
At ambient pressure and room temperature, Yttrium Carbide (YC₂) adopts a body-centered tetragonal crystal structure. This structure is isomorphous with Calcium Carbide (CaC₂), which serves as a common structural prototype for many dicarbides. The arrangement consists of Yttrium cations and diatomic Carbon anions (C₂²⁻), where the C-C bond axis is aligned with the crystallographic c-axis.
Table 1: Crystallographic Data for YC₂ at Ambient Pressure
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4/mmm (No. 139) |
| Lattice Parameters | a = 0.36771(5) nmc = 0.61882(7) nm |
| Unit Cell Volume | 0.0836 nm³ |
| Formula Units (Z) | 2 |
| C-C Bond Distance | 0.1298(6) nm[1] |
Table 2: Atomic Coordinates and Wyckoff Positions for YC₂
| Atom | Wyckoff Position | x | y | z |
| Yttrium (Y) | 2a | 0 | 0 | 0 |
| Carbon (C) | 4e | 0 | 0 | 0.1048 |
Note: The fractional coordinate 'z' for Carbon is calculated based on the experimental C-C bond distance and the lattice parameter 'c'.
Experimental Protocols
The determination of the crystallographic properties of YC₂ relies on well-established synthesis and characterization techniques. The primary methods involve powder X-ray and neutron diffraction, followed by Rietveld refinement of the collected data.
Synthesis of Polycrystalline YC₂
Polycrystalline samples of Yttrium Carbide are typically synthesized via arc-melting.
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Reactants : High-purity Yttrium metal (typically >99.9%) and spectrographic grade graphite powder are used as precursors.
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Stoichiometry : The reactants are weighed in a 1:2 molar ratio of Y to C. A slight excess of carbon may be used to compensate for any potential loss during the process.
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Procedure :
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The Yttrium metal and graphite powder are thoroughly mixed and pressed into a pellet.
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The pellet is placed on a water-cooled copper hearth within an arc-melting furnace.
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The furnace chamber is evacuated to a high vacuum and subsequently backfilled with an inert gas, such as high-purity argon, to prevent oxidation.
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An electric arc is struck between a tungsten electrode and the sample, causing it to melt.
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To ensure homogeneity, the resulting carbide button is flipped and re-melted multiple times.[2]
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Powder X-ray Diffraction (XRD) Analysis
Powder XRD is the primary technique for determining the phase purity, crystal structure, and lattice parameters of the synthesized YC₂.
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Sample Preparation : A small portion of the synthesized YC₂ button is ground into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented.
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Instrumentation : A standard powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 0.154 nm) is commonly used.
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Data Collection :
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The powdered sample is mounted onto a sample holder.
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The diffractometer scans a wide range of 2θ angles (e.g., 20° to 100°) to collect the diffraction pattern.
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The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
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Neutron Diffraction Analysis
Neutron diffraction is particularly valuable for accurately determining the positions of light atoms, such as Carbon, in the presence of heavy atoms like Yttrium.[3][4][5]
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Sample Preparation : A larger quantity of the powdered YC₂ sample is required compared to XRD. The powder is typically loaded into a sample holder made from a material with low neutron scattering cross-section, such as vanadium.
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Instrumentation : The experiment is performed at a dedicated neutron scattering facility, which provides a beam of thermal neutrons.
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Data Collection : A time-of-flight (TOF) or constant wavelength neutron diffractometer is used to collect the diffraction pattern over a range of scattering angles.
Rietveld Refinement
The Rietveld method is a powerful analytical technique used to refine a theoretical model of the crystal structure against the experimental powder diffraction data (both XRD and neutron).[1][6]
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Initial Model : The refinement process starts with an initial structural model for YC₂, which includes the space group (I4/mmm), approximate lattice parameters, and the Wyckoff positions of the Y and C atoms.
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Software : Specialized software (e.g., GSAS, FullProf) is used to perform the refinement.
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Procedure :
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The software calculates a theoretical diffraction pattern based on the initial structural model.
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A least-squares algorithm iteratively adjusts various parameters of the model (including lattice parameters, atomic positions, peak shape parameters, and background) to minimize the difference between the calculated and the experimental patterns.[6][7]
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The refinement continues until a good fit is achieved, indicated by low residual values (e.g., Rwp, χ²). The final refined parameters provide the precise crystallographic data for YC₂.[1]
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Visualizations
The following diagrams illustrate the experimental workflow for crystallographic characterization and the logical relationships between the key properties of YC₂.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 4. Yttrium carbide (YC2) | 12071-35-1 | Benchchem [benchchem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 7. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]
